molecular formula C17H22BrNO3 B2362936 3-(2-Bromophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one CAS No. 2309727-62-4

3-(2-Bromophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one

Cat. No.: B2362936
CAS No.: 2309727-62-4
M. Wt: 368.271
InChI Key: UPMSBFSKZJXXGJ-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one is an organic compound that features a bromophenyl group, a tetrahydrofuran moiety, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one typically involves multi-step organic reactions. One possible route could involve:

    Formation of the Bromophenyl Intermediate: Starting with a bromobenzene derivative, a Grignard reaction could be employed to introduce the propanone group.

    Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate amine precursors.

    Tetrahydrofuran Attachment: The tetrahydrofuran moiety can be introduced through etherification reactions using suitable alcohol derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the propanone group.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The bromophenyl group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals.

Industry

    Materials Science:

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one: Similar structure with a chlorine atom instead of bromine.

    3-(2-Fluorophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 3-(2-Bromophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one may confer unique reactivity and biological activity compared to its chloro and fluoro analogs.

Properties

IUPAC Name

3-(2-bromophenyl)-1-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO3/c18-16-4-2-1-3-14(16)5-6-17(20)19-9-15(10-19)22-12-13-7-8-21-11-13/h1-4,13,15H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMSBFSKZJXXGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1COC2CN(C2)C(=O)CCC3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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